

Toxicological data and safety information for 3-Octanol

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An In-depth Technical Guide to the Toxicological and Safety Profile of 3-Octanol

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This document provides a comprehensive overview of the toxicological data and safety information for **3-Octanol** (CAS No. 589-98-0). **3-Octanol** is a secondary alcohol used as a fragrance ingredient and flavoring agent.[1][2] Based on available data, **3-Octanol** is classified as a skin, eye, and respiratory irritant.[3][4] It exhibits low acute toxicity via oral and dermal routes. It is not considered to be a skin sensitizer or genotoxic.[5] Repeated dose toxicity studies have established a No-Observed-Adverse-Effect Level (NOAEL). This guide summarizes key toxicological endpoints, details experimental methodologies, and provides essential safety and handling protocols to ensure its safe use in research and development settings.

Chemical and Physical Properties



Property	Value	Reference	
Synonyms	Ethyl pentyl carbinol, Amyl ethyl carbinol	[3][6]	
Molecular Formula	C8H18O	[3]	
Molecular Weight	130.23 g/mol	[3]	
Appearance	Liquid	[7]	
Boiling Point	174-176 °C	[8][9]	
Density	0.818 g/mL at 25 °C	[8][9]	
Flash Point	68 °C / 154.4 °F	[9]	

Toxicological Profile

The toxicological profile of **3-Octanol** has been evaluated for various endpoints. The quantitative data are summarized in the following tables.

Acute Toxicity

3-Octanol demonstrates low acute toxicity following oral and dermal administration.[10]

Route	Species	Value	Reference
Oral	Rat	LD50 > 5000 mg/kg	[10]
Dermal	Rabbit	LD50 > 5000 mg/kg	[10]

LD50 (Lethal Dose, 50%): The statistically derived single dose of a substance that can be expected to cause death in 50% of the animals when administered by a particular route.[11]
 [12]

Skin and Eye Irritation

3-Octanol is classified as an irritant to the skin and eyes.[3][4]



- Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation),
 H335 (May cause respiratory irritation).[3][4]
- Observations: In case of eye contact, rinsing for several minutes is recommended, and if irritation persists, medical attention should be sought.[4][7] For skin contact, washing with soap and water is advised.[3]

Skin Sensitization

Based on available evidence, including data from the read-across material 2-octanol, **3-Octanol** is not considered a skin sensitizer under current declared levels of use.[5] A study on a 12% solution of **3-octanol** showed no irritation or sensitization.[10]

Repeated Dose Toxicity

A subchronic 90-day oral toxicity study was conducted to determine the potential adverse effects of repeated exposure to **3-Octanol**.

Study Type	Species	Dose Levels	NOAEL	Key Findings	Reference
90-day oral gavage	Wistar Rats	0, 25, 100, 400 mg/kg/day	25 mg/kg/day	Increased relative liver weight and microscopic changes in the liver and kidney were observed at mid and high doses.	[5]

• NOAEL (No-Observed-Adverse-Effect Level): The highest exposure level at which there are no biologically significant increases in the frequency or severity of adverse effects between the exposed population and its control group.[13][14]

Genotoxicity and Mutagenicity



3-Octanol is not expected to be genotoxic.[5] This conclusion is supported by data from a read-across analog, 3-hexanol.[5]

Reproductive and Developmental Toxicity

Data from a read-across analog, 2-octanol, was used to assess this endpoint. The No-Observed-Adverse-Effect Level (NOAEL) for developmental toxicity was determined to be 100 mg/kg/day, based on increased pup loss and decreased litter/pup weight at higher doses.[5]

Phototoxicity and Photoallergenicity

Based on its ultraviolet (UV) absorption spectra, **3-Octanol** is not expected to be phototoxic or photoallergenic.[5]

Experimental Protocols

Detailed methodologies for key toxicological assessments are crucial for the interpretation and application of data.

Repeated Dose Oral Toxicity Study (OECD 408 Guideline)

The primary goal of a repeated dose toxicity study is to characterize adverse effects from repeated daily exposure over a specified period.[13][14]

- Test System: Wistar rats, 10 per sex per group.[5]
- Administration: Daily oral gavage for 90 days.[5]
- Dose Levels: A control group (vehicle: soybean oil) and three dose levels (25, 100, and 400 mg/kg/day) were used.[5] The highest dose is intended to induce toxicity but not death, while the lowest dose aims to establish a NOAEL.[14][15]
- Observations: Daily clinical observations, weekly body weight and food consumption measurements.
- Pathology: At the end of the study, all animals are subjected to a full necropsy. Organs are weighed, and tissues are collected for microscopic examination (histopathology).



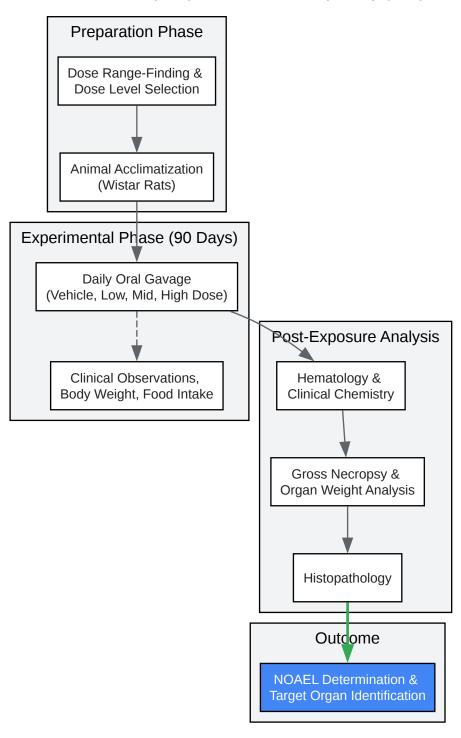




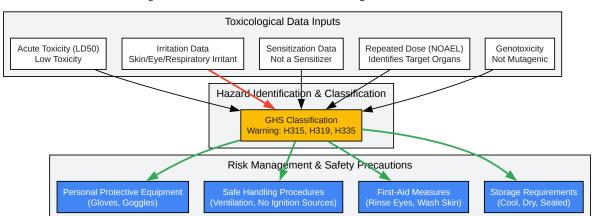
• Endpoint Analysis: The study identifies target organs, characterizes the dose-response relationship, and determines the NOAEL.[13]



Workflow: 90-Day Repeated Dose Toxicity Study (Oral)







Logical Flow: Hazard Identification to Risk Management for 3-Octanol

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